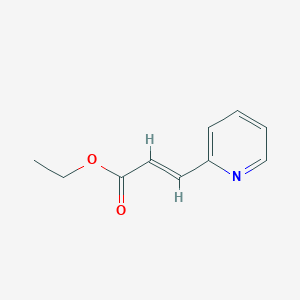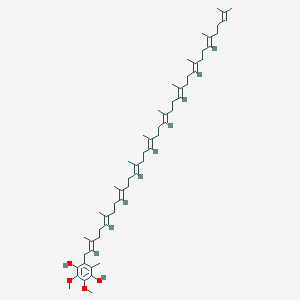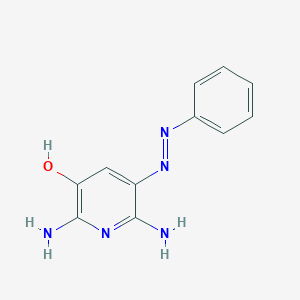
(E)-3-(ピリジン-2-イル)アクリル酸エチル
概要
説明
(E)-Ethyl 3-(pyridin-2-yl)acrylate is an organic compound with the chemical formula C10H11NO2 It is a derivative of acrylate, featuring a pyridine ring attached to the acrylate moiety
科学的研究の応用
(E)-Ethyl 3-(pyridin-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Target of Action
Compounds with similar structures, such as substituted imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds, like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, are known to exert their effects by blocking γ-aminobutyric acid receptors . This suggests that (E)-ethyl 3-(pyridin-2-yl)acrylate might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that this compound might affect multiple biochemical pathways related to inflammation, viral replication, bacterial growth, and possibly others .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound might exert antibacterial, antifungal, antiviral, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for (E)-ethyl 3-(pyridin-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(pyridin-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, alcohols, and substituted acrylates. These products can be further utilized in the synthesis of more complex organic molecules .
類似化合物との比較
Similar Compounds
Methyl 3-(pyridin-2-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(pyridin-3-yl)acrylate: The pyridine ring is attached at the 3-position instead of the 2-position.
Ethyl 3-(pyridin-4-yl)acrylate: The pyridine ring is attached at the 4-position instead of the 2-position.
Uniqueness
(E)-Ethyl 3-(pyridin-2-yl)acrylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl (E)-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMOCBNXFKZOS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)







![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)


![7-aminobenzo[d]oxazol-2(3H)-one](/img/structure/B23961.png)


